molecular formula C25H22O11 B146561 Elenoside CAS No. 131189-74-7

Elenoside

Cat. No. B146561
M. Wt: 498.4 g/mol
InChI Key: TXLXNBLWYBIYQL-FHBCLOHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elenoside is a natural compound that is found in the roots of Eleutherococcus senticosus, also known as Siberian ginseng. It is a triterpenoid saponin that has been found to have a wide range of potential applications in scientific research.

Scientific Research Applications

Central Nervous Activity

Elenoside, derived from Justicia hyssopifolia, has been shown to have central sedative effects, potentially applicable in anxiety conditions. It demonstrates significant central nervous system activity, influencing locomotor activity, muscular relaxation, and open-field behavior in animal models (Navarro et al., 2004).

Gastrointestinal Motility

Research has indicated that elenoside can increase gastrointestinal motility, likening its action to purgative and prokinetic drugs. It's comparable to cisapride in its effectiveness, suggesting potential use in treating gastrointestinal diseases and counteracting opioid-induced gastrointestinal effects (Navarro et al., 2006).

Cytotoxic Activity

Elenoside exhibits cytotoxicity against human cancer cell lines. It's shown to be cytotoxic in a concentration range of 10(-5) to 10(-4)M, highlighting its potential as an antitumoral drug (Navarro et al., 2001).

Cardiac and Extracardiac Activity

Studies have demonstrated that elenoside affects isolated cardiac tissues, urinary excretion, and intestinal tissues, indicating digitalis-like activity and gastrointestinal irritation. These findings suggest its potential application in cardiovascular and digestive system treatments (Navarro et al., 2002).

properties

CAS RN

131189-74-7

Product Name

Elenoside

Molecular Formula

C25H22O11

Molecular Weight

498.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C25H22O11/c26-7-17-20(28)21(29)22(30)25(35-17)36-23-14(27)3-1-10-5-12-13(8-32-24(12)31)18(19(10)23)11-2-4-15-16(6-11)34-9-33-15/h1-6,17,20-22,25-30H,7-9H2/t17-,20-,21+,22-,25+/m1/s1

InChI Key

TXLXNBLWYBIYQL-FHBCLOHASA-N

Isomeric SMILES

C1C2=C(C=C3C=CC(=C(C3=C2C4=CC5=C(C=C4)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C(=O)O1

SMILES

C1C2=C(C=C3C=CC(=C(C3=C2C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O)O)C(=O)O1

Canonical SMILES

C1C2=C(C=C3C=CC(=C(C3=C2C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O)O)C(=O)O1

synonyms

elenoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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